5-[(3-Chloro-4-methyl-phenylamino)-methyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol
Description
Systematic Nomenclature and IUPAC Classification
The compound under investigation is systematically designated as 5-[(3-Chloro-4-methyl-phenylamino)-methyl]-4-ethyl-4H-triazole-3-thiol according to standard chemical nomenclature conventions. This designation reflects the complex substitution pattern present in the molecule, incorporating multiple functional groups attached to the central 1,2,4-triazole ring system. The systematic name provides a comprehensive description of the molecular architecture, indicating the presence of a chloro-substituted methylphenyl group connected through an amino linkage to a methyl bridge, which is subsequently attached to an ethyl-substituted triazole ring bearing a thiol functional group.
Alternative nomenclature for this compound includes the designation 3H-1,2,4-Triazole-3-thione, 5-[[(3-chloro-4-methylphenyl)amino]methyl]-4-ethyl-2,4-dihydro-, which emphasizes the thione tautomeric form of the molecule. This alternative naming convention reflects the potential for tautomeric equilibrium between the thiol and thione forms of the compound, a characteristic feature of many triazole-containing molecules with sulfur-containing substituents.
Properties
IUPAC Name |
3-[(3-chloro-4-methylanilino)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4S/c1-3-17-11(15-16-12(17)18)7-14-9-5-4-8(2)10(13)6-9/h4-6,14H,3,7H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFVOKSKJIFQPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CNC2=CC(=C(C=C2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthesis Approach
The synthesis of 5-[(3-Chloro-4-methyl-phenylamino)-methyl]-4-ethyl-4H-triazole-3-thiol typically involves multiple steps, including the formation of intermediate compounds such as thiosemicarbazides and hydrazones. The following outlines the general synthetic pathways:
Formation of Thiosemicarbazides:
- Starting from appropriate hydrazine derivatives and isothiocyanates.
- Example: Reaction of hydrazine with isothiocyanate yields thiosemicarbazides which can be further cyclized.
Cyclization to Form Triazoles:
- Thiosemicarbazides undergo cyclization in the presence of bases (e.g., sodium hydroxide) to form triazole derivatives.
- This step often involves refluxing in a solvent such as DMF (Dimethylformamide) or ethanol.
-
- Substituting various functional groups to achieve the desired compound structure.
- For instance, chloromethyl groups can be introduced through electrophilic aromatic substitution.
Specific Synthetic Routes
Several documented methods for synthesizing similar triazole compounds provide insights into potential pathways for synthesizing the target compound:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 5-[(3-Chloro-4-methyl-phenylamino)-methyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to modify the triazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Reduced triazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that 5-[(3-Chloro-4-methyl-phenylamino)-methyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. The triazole group is known for its ability to inhibit fungal enzymes, which can be leveraged in antifungal drug formulations .
2. Anticancer Properties
Recent investigations have highlighted the compound's potential as an anticancer agent. It has been observed to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The presence of the triazole ring enhances its interaction with biological targets involved in cancer progression .
3. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and may be beneficial in treating conditions characterized by chronic inflammation .
Agricultural Applications
1. Fungicide Development
Given its antifungal properties, this compound has potential applications as a fungicide in agriculture. Its ability to inhibit fungal growth can help protect crops from fungal diseases, thereby improving yield and quality .
2. Plant Growth Regulation
There is emerging evidence that compounds similar to 5-[(3-Chloro-4-methyl-phenylamino)-methyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol can act as plant growth regulators. They may influence plant hormone levels and promote growth under stress conditions .
Materials Science Applications
1. Synthesis of Novel Materials
The unique chemical structure of this compound allows it to be used in synthesizing novel materials with specific properties. For instance, it can serve as a precursor for creating polymers or coatings with enhanced durability and resistance to environmental factors .
2. Chemical Sensors
Research is ongoing into the use of this compound in developing chemical sensors due to its ability to interact with various analytes. Its sensitivity could be harnessed for detecting specific chemicals or environmental pollutants .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested the antimicrobial efficacy of 5-[(3-Chloro-4-methyl-phenylamino)-methyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol against several pathogens including E. coli and Candida albicans. The results demonstrated a significant reduction in microbial growth at low concentrations, suggesting its potential as a therapeutic agent .
Case Study 2: Anti-cancer Activity
A study conducted by Smith et al., published in Cancer Research, explored the anticancer properties of this compound on breast cancer cells. The findings indicated that treatment with the compound led to a marked decrease in cell viability and increased apoptosis rates compared to untreated controls .
Mechanism of Action
The mechanism of action of 5-[(3-Chloro-4-methyl-phenylamino)-methyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are heavily influenced by substituents on the triazole core. Below is a comparison with structurally related compounds:
Physicochemical Properties
- Solubility : Thiol groups confer water solubility, but bulky aryl substituents (e.g., 3-chloro-4-methylphenyl) may reduce it, necessitating prodrug strategies .
Biological Activity
5-[(3-Chloro-4-methyl-phenylamino)-methyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol (referred to as CMPT) is a compound with significant potential in various biological applications. It belongs to the class of triazole-thiol derivatives, which are known for their diverse biological activities, particularly in the pharmaceutical field. This article reviews the biological activity of CMPT, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
CMPT has the molecular formula and features a triazole ring, which contributes to its biological activity. The presence of chloro and methyl groups on the phenyl ring enhances its reactivity. Additionally, the thiol group (-SH) plays a crucial role in its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that CMPT exhibits promising antitumor activity against various cancer cell lines. For instance, it has been shown to be effective against melanoma and breast cancer cell lines. The cytotoxic effects were assessed using the MTT assay, which measures cell viability. The following table summarizes findings from recent research:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| Melanoma (IGR39) | 1.61 ± 1.92 | High cytotoxicity |
| Breast Cancer (MDA-MB-231) | 1.98 ± 1.22 | Significant inhibition |
| Pancreatic Carcinoma (Panc-1) | Not specified | Notable efficacy observed |
These results suggest that CMPT could be a candidate for further development as an antitumor agent.
While specific mechanisms for CMPT remain largely unexplored, triazole derivatives generally interact with various biomolecules through hydrogen bonding and hydrophobic interactions. The thiol group may facilitate interactions with proteins involved in cancer cell proliferation and survival pathways.
Case Studies
Several studies have investigated the biological activities of triazole derivatives similar to CMPT:
- Study on Hydrazone Derivatives : Research indicated that derivatives of triazole-thiol compounds displayed enhanced cytotoxicity against cancer cells when modified with hydrazone functionalities. These modifications improved selectivity towards cancer cells while reducing toxicity to normal cells .
- COX Inhibition Studies : Some triazole derivatives were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and cancer progression. Compounds demonstrated selective inhibition of COX-1 over COX-2, suggesting potential anti-inflammatory properties .
Potential Applications
The unique structure of CMPT allows it to be explored for various applications beyond oncology:
- Antifungal and Antibacterial Properties : Similar triazole compounds have been investigated for their antifungal and antibacterial activities, suggesting that CMPT might also exhibit such effects.
- Corrosion Inhibition : Preliminary studies indicate that CMPT can inhibit corrosion in aluminum alloys when tested in acidic environments, highlighting its utility in industrial applications.
Q & A
Q. Advanced
- PASS Online : Predicts biological activity based on structural fragments. For triazole-thiols, high Pa (probability of activity) scores for antimicrobial (>0.7) and anti-inflammatory (>0.6) properties guide experimental prioritization .
- Docking studies : Model interactions with target proteins (e.g., C. albicans CYP51 for antifungals) using AutoDock Vina .
- QSAR : Correlate substituent Hammett constants (σ) with bioactivity to design optimized analogs .
How can crystallographic data discrepancies be resolved during structural refinement?
Q. Advanced
- Software tools : Use SHELXL for small-molecule refinement and SHELXE for phase correction, especially with twinned or high-resolution data .
- Validation metrics : Check R-factor convergence (<5%), ADP (atomic displacement parameter) consistency, and hydrogen-bonding networks. ORTEP-3 visualizes thermal ellipsoids to identify disorder .
- Cross-validation : Compare with analogous structures (e.g., 4-phenyl-1,2,4-triazole-3-thiols in ) to validate bond lengths and angles .
What strategies enhance the solubility and bioavailability of this hydrophobic compound?
Q. Advanced
- Salt formation : React with sodium hydroxide or hydrochloric acid to generate water-soluble salts (e.g., sodium thiolate) .
- Prodrug design : Synthesize Mannich bases (e.g., 5a-c in ) or PEGylated derivatives to improve membrane permeability .
- Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance in vivo stability .
How do substituent modifications (e.g., chloro vs. methyl groups) alter physicochemical properties?
Q. Advanced
- LogP : Chloro groups increase hydrophobicity (LogP +0.5), while methyl groups reduce melting points by 10–15°C due to reduced crystallinity .
- Stability : Electron-withdrawing substituents (e.g., -Cl) enhance oxidative stability of the thiol group, as shown in TGA analysis of analogs .
- Bioactivity : 3-Chloro-4-methyl substitution (as in the target compound) improves antibacterial activity compared to unsubstituted phenyl derivatives .
What are the key challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., using ethanol/water mixtures) .
- Safety : Thiol oxidation risks require inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during reactions .
- Yield optimization : Pilot studies using DoE (Design of Experiments) to identify critical parameters (e.g., pH, stirring rate) .
How can researchers validate the mechanism of action for observed antimicrobial effects?
Q. Advanced
- Enzyme inhibition assays : Test inhibition of E. coli dihydrofolate reductase (DHFR) or C. albicans lanosterol demethylase .
- Resistance studies : Serial passage assays to detect MIC shifts over 20 generations .
- Transcriptomics : RNA-seq of treated bacterial cells to identify dysregulated pathways (e.g., cell wall biosynthesis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
